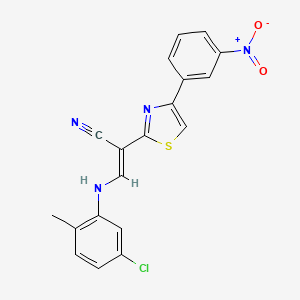

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

This compound is a thiazole-based acrylonitrile derivative featuring a 5-chloro-2-methylphenylamino group at the β-position and a 4-(3-nitrophenyl)thiazol-2-yl substituent at the α-position of the acrylonitrile backbone. Its structural complexity arises from the conjugation of the thiazole ring with a nitro-substituted aromatic system and the presence of a chloro-methylphenyl moiety, which collectively influence its electronic and steric properties.

The nitro group at the 3-position of the phenyl ring in this compound may enhance electron-withdrawing effects, improving binding affinity to enzymatic targets, while the chloro-methyl group could contribute to lipophilicity and membrane permeability .

Properties

IUPAC Name |

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQPVGARDQZQL-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound in focus has shown promising results against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, with some derivatives exhibiting MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

| 3 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values for these cell lines demonstrate its effectiveness:

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| A | 1.61 | MCF-7 |

| B | 1.98 | A549 |

The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the cytotoxicity of these compounds by increasing their lipophilicity and facilitating cellular uptake .

The biological activity of thiazole derivatives is largely attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes critical for bacterial cell wall synthesis or interfere with pathways involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and substitution patterns on the phenyl groups significantly impact the biological activity of these compounds. For example:

- Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions enhance activity.

- Alkyl substitutions can modulate lipophilicity and bioavailability.

Case Studies

- In Vitro Studies : A study demonstrated that a series of thiazole derivatives showed potent antibacterial activity against gram-positive bacteria, with a notable reduction in biofilm formation .

- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor size in xenograft models, indicating potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, aromatic systems, or stereochemistry, leading to variations in physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thiazole-Acrylonitrile Derivatives

Key Findings:

In contrast, the 4-nitrophenyl analog () may exhibit stronger π-π stacking due to para-substitution but reduced steric interference . Replacement of the chloro-methylphenyl group with a 2-fluoro-5-nitrophenyl moiety () increases electronegativity, which could enhance hydrogen-bonding interactions but reduce lipophilicity .

Biological Implications :

- Compounds with bulky aromatic systems (e.g., benzo[f]chromen in ) show reduced solubility but improved binding to hydrophobic pockets in proteins .

- The chloro-methyl group in the target compound balances lipophilicity and metabolic stability compared to analogs with simpler alkyl chains or halogens .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those in and , involving cyclization of hydrazinecarbothioamides with chloroacetate derivatives. However, the 3-nitrophenyl-thiazole moiety may require regioselective nitration steps, increasing synthetic complexity compared to para-nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.